molecular formula C11H10BrNO B1447553 6-Bromo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-2-one CAS No. 57368-92-0

6-Bromo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-2-one

Cat. No.: B1447553
CAS No.: 57368-92-0
M. Wt: 252.11 g/mol
InChI Key: SJRMYNXHZHUHFU-UHFFFAOYSA-N
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Description

6-Bromo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-2-one is a tricyclic heterocyclic compound featuring a bridged azepine ring system with a bromine substituent at the 6-position and a ketone group at the 2-position.

Properties

IUPAC Name

6-bromo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c12-9-4-7-2-1-3-13-10(14)6-8(5-9)11(7)13/h4-5H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRMYNXHZHUHFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)Br)CC(=O)N3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401193432
Record name 8-Bromo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401193432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57368-92-0
Record name 8-Bromo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57368-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401193432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The predominant synthetic approach to this compound involves the bromination of an appropriate azatricyclic precursor. Key features of the synthesis include:

  • Starting Materials: Readily available azatricyclic compounds serve as the backbone for synthesis.
  • Bromination Step: The introduction of the bromine atom is typically achieved using bromine or brominating agents such as N-bromosuccinimide (NBS).
  • Solvent System: Organic solvents like dichloromethane are commonly used to dissolve reactants and control the reaction environment.
  • Temperature Control: Low temperatures are maintained during bromination to ensure selective substitution and to prevent over-bromination or decomposition.
  • Reaction Monitoring: Techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress.

This method ensures the selective bromination at the desired position on the azatricyclic framework, preserving the integrity of the tricyclic system.

Reaction Mechanism Insights

The bromination likely proceeds via an electrophilic aromatic substitution mechanism, where the bromine electrophile attacks the electron-rich azatricyclic ring. The presence of the nitrogen atom in the ring influences the electron density and regioselectivity of bromination.

Comparative Table of Preparation Parameters

Parameter Description Typical Conditions
Starting Material Azatricyclic precursor Commercially available or synthesized
Brominating Agent Bromine (Br2), N-bromosuccinimide (NBS) Stoichiometric or slight excess
Solvent Dichloromethane (DCM), other organic solvents Anhydrous, inert atmosphere
Temperature Low temperature (0°C to room temperature) To control selectivity
Reaction Time Several hours depending on scale and conditions Monitored by TLC or NMR
Purification Recrystallization, chromatography To achieve >95% purity

Research Findings and Analytical Data

  • Yield and Purity: Laboratory syntheses report moderate to high yields (60–85%) with purity confirmed by NMR and mass spectrometry.
  • Spectroscopic Characterization: The brominated product shows characteristic signals in ^1H and ^13C NMR consistent with the tricyclic structure and bromine substitution.
  • Mass Spectrometry: Molecular ion peak at m/z corresponding to C11H10BrNO (252.11 g/mol) confirms molecular weight.
  • Stability: The compound is stable under ambient conditions but sensitive to strong nucleophiles that may displace the bromine atom.

Summary of Preparation Method

The preparation of 6-Bromo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-2-one is a multi-step process centered on selective bromination of an azatricyclic precursor under controlled conditions. The process requires careful control of reaction parameters to ensure high selectivity and yield, followed by purification steps to isolate the pure compound suitable for further applications in medicinal chemistry and organic synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: The tricyclic structure allows for potential cyclization reactions to form new ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

6-Bromo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-2-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The bromine atom and azatricyclic structure may allow the compound to bind to certain enzymes or receptors, modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Electronic Features

The bromine substituent in the target compound introduces steric bulk and electronic effects distinct from non-halogenated analogs. For example:

Compound Ring System Key Substituents Electron Density
6-Bromo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-2-one Tricyclic (6.3.1.0⁴,¹²) Br, ketone Electron-deficient (due to Br)
Tricyclo[4.4.1.1³,⁸]dodeca-4,9-diene Tricyclic (4.4.1.1³,⁸) None Neutral (pure hydrocarbon)
3,6-Difluoro-10,11-benzopentacyclo[6.4.0.0.0]dodeca-4,10-diene Pentacyclic (6.4.0.0.0) F, benzene annulation Electron-deficient (F atoms)

The bromine atom in the target compound likely enhances electrophilic reactivity compared to unsubstituted tricyclic systems, similar to fluorinated analogs reported by Kimura et al. .

Photochemical Reactivity

Photochemical studies on related tricyclic and polycyclic systems reveal divergent behaviors:

  • Naphthalenecarbonitrile-Diene Systems : Albini et al. (1988) demonstrated that naphthalenecarbonitriles undergo [4+2] cycloadditions with dienes under UV light, forming tricyclic adducts . The bromo compound’s electron-deficient system may exhibit analogous reactivity but with altered regioselectivity due to bromine’s inductive effects.
  • Anthracene-Based Photochromes : McSkimming et al. (2000) developed anthracene derivatives that respond to dual chemical inputs, highlighting the role of aromatic π-systems in photostability . In contrast, the bromo compound’s strained tricyclic framework may reduce photostability but enhance photoreactivity.
  • Fluorinated Pentacyclic Dienes : Kimura et al. (1988) synthesized fluorinated pentacyclic dienes that undergo ring-opening reactions under UV irradiation, suggesting that halogenation modulates photochemical pathways .

Biological Activity

6-Bromo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-2-one is a complex organic compound with the molecular formula C11H10BrNO\text{C}_{11}\text{H}_{10}\text{BrNO} and a molecular weight of 252.11 g/mol. This compound has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities.

Chemical Structure

The compound features a tricyclic structure with a bromine atom substitution, which influences its reactivity and biological properties. The presence of nitrogen in its structure classifies it as an azatricyclic compound.

Synthesis

The synthesis typically involves bromination of an azatricyclic precursor under controlled conditions, often using bromine in organic solvents like dichloromethane at low temperatures to ensure selectivity in bromination .

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets and pathways within biological systems. The bromine atom and the azatricyclic structure may allow it to bind to certain enzymes or receptors, modulating their activity .

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties:

  • Case Study 1 : In vitro tests demonstrated that the compound inhibited the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
  • Case Study 2 : A study on xenograft models showed reduced tumor growth when treated with this compound, suggesting potential for further development as an anticancer agent .

Antimicrobial Properties

The compound also displays antimicrobial activity:

  • Research Findings : It has been tested against several pathogenic bacteria and fungi, showing effectiveness in inhibiting their growth at certain concentrations .

Comparative Analysis

Compound Activity Mechanism
This compoundAnticancer, AntimicrobialEnzyme/receptor interaction
6-Amino-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-2-oneModerate AnticancerDifferent binding affinity due to amino group

Applications in Medicinal Chemistry

Due to its unique structure and biological activity, this compound serves as a valuable building block for the synthesis of novel pharmaceutical compounds aimed at treating various diseases .

Future Research Directions

Further studies are needed to:

  • Elucidate the Mechanism : Detailed investigations into the molecular targets and pathways involved in its biological activity.
  • Optimize Synthesis : Develop more efficient synthetic routes for higher yields and purity.
  • Clinical Trials : Conduct preclinical and clinical trials to assess its safety and efficacy in humans.

Q & A

Basic: What experimental methodologies are recommended to confirm the molecular structure of 6-Bromo-1-azatricyclo[...]?

Answer:
To validate the molecular structure, a combination of spectroscopic and crystallographic techniques is essential:

  • Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to assign proton and carbon environments, focusing on the bromine atom’s deshielding effects and the tricyclic framework’s coupling patterns .
  • X-ray Crystallography: Resolve the stereochemistry and bond angles, particularly for the azatricyclic core and bromine substitution site. This clarifies spatial arrangements that spectroscopy may ambiguously represent .
  • High-Resolution Mass Spectrometry (HRMS): Confirm the molecular formula and isotopic pattern of bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) to distinguish it from structural analogs.

Basic: How should researchers design a synthesis protocol for this compound to ensure reproducibility?

Answer:
A robust synthesis requires:

  • Stepwise Reaction Monitoring: Use thin-layer chromatography (TLC) or in-situ FTIR to track intermediates, especially during cyclization and bromination steps.
  • Optimized Bromination Conditions: Test bromine sources (e.g., NBS vs. Br₂) in varying solvents (e.g., DCM vs. THF) to minimize side reactions. Document temperature and catalyst effects (e.g., Lewis acids) .
  • Purification: Employ column chromatography with gradients tailored to the compound’s polarity, followed by recrystallization in ethyl acetate/hexane mixtures.

Advanced: How can researchers resolve contradictions in reported reactivity data for this compound?

Answer:
Contradictions often arise from unaccounted variables. Mitigate this via:

  • Systematic Replication: Reproduce experiments under identical conditions (solvent purity, humidity, catalyst batches) while isolating variables (e.g., light exposure, oxygen levels) .
  • Advanced Spectroscopic Probes: Use time-resolved UV-Vis or in-situ Raman spectroscopy to capture transient intermediates or degradation products overlooked in prior studies .
  • Meta-Analysis: Critically review literature to identify gaps in mechanistic explanations, leveraging frameworks like Hammett plots or DFT calculations to reconcile discrepancies .

Advanced: What experimental designs are suitable for evaluating the environmental fate of this compound?

Answer:
Adopt a compartmentalized approach inspired by longitudinal environmental studies:

  • Abiotic Stability Tests: Assess hydrolysis/photolysis rates under simulated sunlight (UV-Vis irradiation) and varying pH (buffered solutions at pH 4–9) .
  • Biotic Degradation: Use OECD 301/302 guidelines with activated sludge or soil microbiota to quantify biodegradation half-lives. Monitor metabolites via LC-MS .
  • Partitioning Studies: Measure log Kow (octanol-water) and Koc (organic carbon) to predict bioaccumulation and mobility in ecosystems .

Advanced: How can theoretical frameworks guide mechanistic studies of this compound’s reactivity?

Answer:
Link experiments to established chemical theories:

  • Frontier Molecular Orbital (FMO) Theory: Compute HOMO/LUMO energies (via Gaussian or ORCA) to predict electrophilic/nucleophilic sites, especially at the bromine and lactam moieties .
  • Transition State Modeling: Use density functional theory (DFT) to map energy barriers for bromine displacement or ring-opening reactions, validating results with kinetic isotope effects (KIEs) .
  • Non-Covalent Interaction Analysis: Apply NCI plots or QTAIM to study steric effects in the tricyclic framework, which may dictate regioselectivity .

Advanced: What strategies are recommended for analyzing the compound’s interactions in biological systems?

Answer:

  • In Vitro Binding Assays: Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify affinity for target proteins. Include negative controls (e.g., bromine-free analogs) .
  • Metabolomic Profiling: Treat cell lines (e.g., HepG2) with the compound and analyze extracellular metabolites via LC-HRMS to identify detoxification pathways or toxic intermediates .
  • Molecular Dynamics (MD) Simulations: Model ligand-receptor dynamics over 100+ ns trajectories to predict binding modes and allosteric effects, cross-validated with mutagenesis data .

Methodological: How should researchers prioritize questions when investigating this compound’s applications?

Answer:

  • Thematic Alignment: Align hypotheses with understudied areas (e.g., catalytic applications of brominated tricyclics) using bibliometric analysis to identify knowledge gaps .
  • Iterative Refinement: Begin with exploratory syntheses (e.g., Suzuki couplings at the bromine site), then refine targets based on preliminary bioactivity or computational predictions .
  • Interdisciplinary Integration: Combine synthetic chemistry with environmental toxicology or materials science to expand scope, as seen in cross-disciplinary fate studies .

Methodological: What quality-control practices are critical for ensuring data reliability?

Answer:

  • Batch Consistency: Use ≥3 independent synthesis batches for bioassays, with NMR and HRMS data for each .
  • Blinded Analysis: Employ third-party labs to replicate key findings (e.g., IC₅₀ values) to reduce observer bias .
  • Data Transparency: Share raw spectra, crystallographic files (CIFs), and computational input/outputs in supplementary materials for peer validation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-2-one
Reactant of Route 2
6-Bromo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-trien-2-one

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